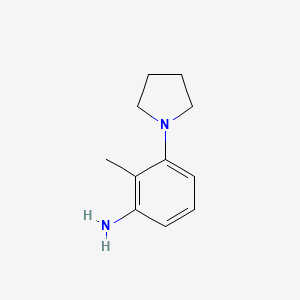

2-Methyl-3-(1-pyrrolidinyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXKVZYRUSCUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651098 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-42-5 | |

| Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positioning Within Substituted Aniline Chemistry

Substituted anilines are a cornerstone in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. bath.ac.ukacs.orgresearchgate.net The strategic placement of substituents on the aniline (B41778) ring allows for the fine-tuning of a molecule's chemical and physical properties. bath.ac.uk This class of compounds is pivotal in the production of polymers, pigments, and rubber materials. acs.org

The development of efficient methods for creating functionalized anilines is a significant area of research. acs.org Traditional methods often rely on transition-metal-mediated cross-coupling reactions. thieme-connect.com However, newer, milder techniques are continuously being explored to allow for a broader range of functional groups and substitution patterns. thieme-connect.com The ability to selectively introduce substituents at the ortho, meta, and para positions is crucial for designing molecules with specific activities. bath.ac.uknih.gov

Role of the Pyrrolidine Moiety in Synthetic Strategy and Heterocycle Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of biologically active compounds and natural products. ontosight.ainih.govresearchgate.net This structural motif is found in essential amino acids like proline, as well as in numerous alkaloids and pharmaceuticals. chemicalbook.commdpi.com The inclusion of a pyrrolidine ring can significantly influence a molecule's properties due to its three-dimensional structure and basic nitrogen atom. nih.gov

In synthetic chemistry, the pyrrolidine scaffold is a versatile building block. ontosight.ainih.gov Its non-planar, puckered nature allows for the exploration of three-dimensional chemical space, a desirable trait in drug discovery. nih.gov The nitrogen atom within the ring acts as a nucleophile and a base, readily participating in chemical reactions to form more complex molecules. chemicalbook.com Furthermore, the stereochemistry of the pyrrolidine ring, with its potential for multiple chiral centers, is a critical consideration in the synthesis of enantiomerically pure compounds. nih.gov The development of stereoselective methods for the synthesis of pyrrolidine-containing molecules is an active area of research. mdpi.com

Current Research Landscape and Emerging Areas of Investigation

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule or its immediate precursors through convergent reaction sequences, such as coupling reactions and multicomponent strategies. These methods are often prized for their step-economy and ability to rapidly generate molecular complexity.

Amide bond formation is a cornerstone of organic synthesis and is frequently employed in the creation of complex molecules. growingscience.com In the context of pyrrolidinyl anilines, which can be less nucleophilic than aliphatic amines, the choice of coupling reagents and conditions is critical to achieving high yields and avoiding side reactions. researchgate.net

A variety of protocols have been developed for the challenging coupling of anilines with carboxylic acids. nih.gov These typically involve the activation of the carboxylic acid component to facilitate the reaction with the weakly nucleophilic aniline. growingscience.com Common activating agents include carbodiimides like N,N′-Dicyclohexylcarbodiimide (DCC) and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). growingscience.comnih.gov Urionium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are also highly effective, particularly for difficult couplings. growingscience.com

Research has shown that for electron-deficient anilines, a combination of EDC, DMAP, a catalytic amount of HOBt, and a base like N,N-Diisopropylethylamine (DIPEA) can provide excellent results. nih.gov The proposed mechanism involves the formation of a reactive HOBt ester, which is then converted by DMAP into a highly reactive acyliminium ion intermediate that readily reacts with the aniline. nih.gov The choice of solvent and base is also crucial, with combinations like HATU/DIPEA and POCl₃/pyridine being effective for specific substrates. growingscience.com

| Coupling Reagent | Base | Solvent | Notes | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Effective for coupling various acids and amines. | growingscience.com |

| POCl₃ | Pyridine | - | Used for coupling 3-cyanobenzoic acid with 4-phenylpyridin-2-amine. | growingscience.com |

| EDC / HOBt (cat.) | DIPEA / DMAP | - | Protocol developed for electron-deficient amines and functionalized carboxylic acids. | nih.gov |

| TBTU | DIEA | DMF | Commonly used for aniline couplings, though yields can be variable. | researchgate.net |

| PyBroP | - | Acetonitrile | Used with microwave irradiation for good results in some aniline couplings. | researchgate.net |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. researchgate.net Chiral pyrrolidines, particularly derivatives of proline, are among the most successful organocatalysts, capable of promoting a wide range of enantioselective transformations. researchgate.netmdpi.com These catalysts typically operate by forming chiral nucleophilic enamine or electrophilic iminium ion intermediates with the substrates. researchgate.net

The synthesis of pyrrolidine-based organocatalysts themselves often involves multi-step sequences starting from materials like (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. mdpi.com These catalysts can then be applied in one-pot reactions to construct complex core structures. For instance, an enantioselective organocatalytic one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine (B79230) cores has been developed starting from glycine (B1666218) esters, combining several different organocatalytic reactions. scilit.com This highlights the potential of organocatalytic cascades to build complex heterocyclic systems containing the pyrrolidine motif.

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single flask, reducing waste, saving time, and simplifying purification processes. tandfonline.comnih.gov These reactions are particularly valuable for the synthesis of diverse and complex heterocyclic compounds, including pyrrolidine derivatives. tandfonline.comrsc.orgnih.gov

A prominent example is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. Azomethine ylides can be generated in situ from the reaction of an amino acid (like sarcosine) with an aldehyde (like paraformaldehyde). rsc.org The subsequent cycloaddition with various 3-methyleneoxindolines in a one-pot process yields a library of novel spirooxindole-pyrrolidine derivatives. rsc.org

Another MCR strategy involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from an aniline, an aldehyde, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst. rsc.org Similarly, the synthesis of (±)-nicotine and its analogs has been achieved through a one-pot procedure involving the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions generated in situ from α-hydroxycarbamates derived from pyrrolidine. nih.gov These examples demonstrate the power of MCRs to rapidly assemble the pyrrolidine ring system integrated with an aromatic or heteroaromatic moiety. tandfonline.comresearchgate.net

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Sarcosine, Paraformaldehyde, 3-Methyleneoxindoline | Spirooxindole-pyrrolidine | Facile one-pot synthesis of spiro compounds. | rsc.org |

| MCR with Ultrasound | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Substituted 3-pyrrolin-2-one | Uses citric acid as a green catalyst. | rsc.org |

| N-Acyliminium Ion Addition | α-Hydroxycarbamate (from pyrrolidine), 5-Alkylaminopenta-2,4-dienal | Pyrrolidine-substituted Pyridinium (B92312) Salt | Applied to the synthesis of (±)-nicotine analogs. | nih.gov |

Functional Group Interconversion Strategies

These strategies involve the modification of a pre-existing molecule to install the desired functionality. This can include forming the crucial pyrrolidine-aniline bond via reductive amination or synthesizing a key precursor through nucleophilic substitution, which is then elaborated into the final product.

Reductive amination is one of the most efficient and widely used methods for forming carbon-nitrogen bonds. nih.gov The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govstackexchange.com This strategy is highly effective for synthesizing N-aryl-substituted pyrrolidines. nih.gov

A practical approach involves the successive reductive amination of diketones (such as 1,4- or 1,5-diketones) with anilines. nih.gov For example, an iridium-catalyzed transfer hydrogenation process can furnish N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This method is notable for its potential to be performed in water as a solvent and its scalability. nih.gov Similarly, the reductive amination of levulinic acid with various anilines is a key route to N-substituted pyrrolidones, which are close structural relatives and potential precursors. researchgate.net A catalytic dichotomy has also been observed where the choice of catalyst (ruthenium vs. rhodium) can selectively lead to either pyrrolidine synthesis via ring expansion or a standard reductive amination product from the reaction of amines with α-carbonylcyclopropanes. nih.gov

The synthesis of precursors is a critical step in many multi-step synthetic plans. Nucleophilic substitution reactions are frequently used to construct key bonds in these precursors. A classical method for pyrrolidine synthesis involves the amination of dihalogenated compounds with aromatic amines. nih.gov For instance, reacting an aniline with a 1,4-dihalobutane derivative can directly form the N-aryl pyrrolidine ring.

In a more complex example related to analog synthesis, the formation of pyrrolidine-substituted pyridinium salts, which are precursors to nicotine (B1678760) analogs, involves the generation of an N-acyliminium ion from an α-hydroxycarbamate derived from pyrrolidine. nih.gov This electrophilic species then reacts with a nucleophilic component. nih.gov Furthermore, the synthesis of a specific analogue, 2-methyl-3-trifluoromethylaniline, from 2-chloro-3-trifluoromethylaniline demonstrates a sequence of functional group interconversions. google.com This process involves introducing a methylthio group via nucleophilic attack, followed by conversion to a chloromethyl group and subsequent hydrogenation to yield the final product, showcasing how substitution and reduction can be combined to build a complex aniline precursor. google.com

Stereoselective Synthesis of Pyrrolidine-Containing Scaffolds

Chiral Cyclization Methods for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring with high stereocontrol is frequently achieved through intramolecular or intermolecular cyclization reactions where the stereochemistry is directed by chiral catalysts or auxiliaries. These methods are essential for generating densely substituted pyrrolidines with multiple, well-defined stereocenters. acs.orgchemistryviews.org

One of the most powerful techniques is the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.orgchemistryviews.org This method can introduce up to four stereogenic centers in a single step. For instance, reacting chiral N-tert-butanesulfinylazadienes with azomethine ylides, generated in situ from imino esters, yields highly functionalized pyrrolidines. The reaction, often catalyzed by silver carbonate (Ag₂CO₃), proceeds with excellent regio- and diastereoselectivity. acs.orgchemistryviews.org

Another prominent strategy is the intramolecular cyclization of functionalized acyclic amines. The "clip-cycle" synthesis is an elegant example, where a Cbz-protected bis-homoallylic amine is first 'clipped' to a thioacrylate via alkene metathesis. whiterose.ac.uk The subsequent intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, which protonates and activates the thioester, leading to the formation of the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukcore.ac.uk This approach is particularly useful for creating 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk

Transition metal-catalyzed cyclizations also offer robust pathways. A cationic Ruthenium-Cp complex, paired with a chiral picolinic acid derivative, effectively catalyzes the asymmetric intramolecular dehydrative N-allylation of ω-amino allylic alcohols. acs.org This method produces α-alkenyl substituted pyrrolidines with exceptional enantiomeric ratios (up to >99:1) and is compatible with a wide array of nitrogen-protecting groups, facilitating further synthetic modifications. acs.org Other specialized methods, such as tandem hydrozirconation-cyclization of N-allyl oxazolidines and radical cyclizations, further expand the toolkit for stereocontrolled pyrrolidine synthesis. nih.govacs.org

| Cyclization Method | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Ag₂CO₃, N-tert-butanesulfinylazadienes | 1,3-dipolar cycloaddition between an azomethine ylide and a chiral azadiene to form densely substituted pyrrolidines. | acs.orgchemistryviews.org |

| 'Clip-Cycle' Aza-Michael Reaction | Chiral Phosphoric Acid (CPA) | Intramolecular conjugate addition of a Cbz-protected amine onto a thioacrylate activated by the chiral acid catalyst. | whiterose.ac.ukcore.ac.uk |

| Dehydrative N-Allylation | Cationic CpRu Complex | Asymmetric intramolecular cyclization of amino allylic alcohols to form α-alkenyl pyrrolidines. | acs.org |

| Hydrozirconation-Cyclization | Schwartz's Reagent, Lewis Acid | Tandem hydrozirconation of an N-allyl oxazolidine (B1195125) followed by a Lewis acid-mediated cyclization. | nih.gov |

Asymmetric Induction and Catalyst Control in Pyrrolidine Derivative Synthesis

Asymmetric induction is the critical process of transferring chirality from a controlling element to the product during a reaction. In pyrrolidine synthesis, this is achieved by using chiral starting materials, covalently attached chiral auxiliaries, or, most efficiently, chiral catalysts. mdpi.comnih.gov

Chiral auxiliaries are temporary chiral groups that direct the stereochemical course of a reaction. The N-tert-butanesulfinyl group is a highly effective auxiliary in pyrrolidine synthesis. acs.orgchemistryviews.org When attached to a 1-azadiene, its steric bulk and electronic properties guide the incoming azomethine ylide in a [3+2] cycloaddition, with the (S)-configuration of the sulfinyl group consistently inducing a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine adduct. acs.org

Chiral catalysts offer a more atom-economical approach by enabling asymmetric transformations in small, substoichiometric amounts. Both metal-based catalysts and organocatalysts are extensively used.

Metal Catalysis: Chiral metal complexes are workhorses for asymmetric synthesis.

Ruthenium: Cationic CpRu complexes with chiral ligands catalyze dehydrative N-allylations with high enantiocontrol. acs.org In a different transformation, chiral DM-SEGPHOS-Ru(II) complexes are used for the highly stereoselective asymmetric hydrogenation of β-keto amides to form β-hydroxy amides, key precursors for chiral pyrrolidines, with reported diastereomeric excess (de) of 98% and enantiomeric excess (ee) of >99%. researchgate.net

Rhodium: Dirhodium(II) catalysts bearing chiral carboxylate ligands, such as Rh₂(S-DOSP)₄, enable asymmetric C-H insertion reactions, which can directly functionalize a pre-existing pyrrolidine ring with high enantio- and diastereocontrol. nih.gov

Copper: Simple copper(I) salts combined with chiral ligands are used to catalyze the 1,3-dipolar cycloaddition of azomethine ylides, providing a direct route to enantioenriched α-deuterated pyrrolidine derivatives when D₂O is used as a deuterium (B1214612) source. rsc.org

Organocatalysis: The use of small, metal-free organic molecules as chiral catalysts has revolutionized asymmetric synthesis.

Chiral Phosphoric Acids (CPAs): These Brønsted acids act as bifunctional catalysts. In the 'clip-cycle' synthesis, a CPA activates the thioester toward nucleophilic attack while its chiral backbone controls the facial selectivity of the intramolecular aza-Michael cyclization, leading to high enantiomeric excesses. whiterose.ac.ukcore.ac.uk

Chiral Amine Derivatives: The combination of a simple amine base with a chiral ligand can effect powerful asymmetric transformations. The complex formed between sec-butyllithium (B1581126) (s-BuLi) and the chiral diamine (-)-sparteine (B7772259) facilitates the enantioselective deprotonation of N-Boc-pyrrolidine. The resulting configurationally stable lithiated species can be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines. nih.gov

| Catalyst/Auxiliary Type | Specific Example | Reaction Controlled | Reported Selectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (S)-N-tert-butanesulfinyl group | [3+2] Cycloaddition | Induces (2S,3R,4S,5R) configuration | acs.org |

| Metal Catalyst (Ru) | DM-SEGPHOS-Ru(II) complex | Asymmetric Hydrogenation | de 98%, ee >99% | researchgate.net |

| Metal Catalyst (Rh) | Rh₂(S-DOSP)₄ | Asymmetric C-H Insertion | High enantio- and diastereocontrol | nih.gov |

| Metal Catalyst (Cu) | Cu(I) with Chiral Ligand | 1,3-Dipolar Cycloaddition | Excellent stereoselectivity | rsc.org |

| Organocatalyst (Acid) | Chiral Phosphoric Acid (CPA) | Intramolecular Aza-Michael | High enantioselectivity | whiterose.ac.ukcore.ac.uk |

| Organocatalyst (Base) | s-BuLi / (-)-sparteine | Enantioselective Deprotonation | Good enantioselectivity | nih.gov |

Reactions of the Aniline Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the ortho-methyl and meta-pyrrolidinyl substituents.

The nitrogen atom of the primary aniline group is nucleophilic and readily undergoes functionalization reactions such as acylation and alkylation. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the compound's physicochemical properties.

N-Acylation: The primary amino group can be easily acylated using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, reaction with an appropriate acyl chloride in the presence of a base would yield the corresponding N-acyl derivative. This strategy is commonly used in medicinal chemistry to introduce amide functionalities. nih.gov

N-Alkylation: Selective mono- or di-alkylation of the aniline nitrogen presents a greater challenge due to the potential for over-alkylation, which can lead to mixtures of secondary and tertiary amines and even quaternary ammonium (B1175870) salts. However, controlled N-alkylation can be achieved using various methods. One common approach is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction. Another method involves direct alkylation with alkyl halides, where reaction conditions can be optimized to favor mono-alkylation. The use of ionic liquids as solvents has been shown to improve the selectivity of N-monoalkylation of anilines. Catalytic methods using iridium or ruthenium complexes have also been developed for the N-alkylation of anilines with alcohols, offering a more sustainable route. nih.govrsc.org

Table 1: N-Functionalization Reactions of the Aniline Moiety

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| N-Acylation | Acid Chlorides, Acid Anhydrides | Amide |

| N-Alkylation | Alkyl Halides, Alcohols | Secondary or Tertiary Amine |

The structure of this compound is a precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the aniline nitrogen and the aromatic ring in intramolecular cyclization events, leading to the formation of new rings. The development of methods to access meta-substituted anilines is crucial as these motifs are present in numerous bioactive molecules and materials. beilstein-journals.org

The synthesis of fused heterocycles can be achieved through various strategies, including reactions that proceed via the "tert-amino effect," which typically involves ortho-substituted N,N-dialkylanilines. beilstein-journals.orgresearchgate.net While the pyrrolidinyl group is meta to the primary amine, the underlying principles of intramolecular cyclization can be adapted. For example, functionalization of the primary amine followed by a reaction involving a substituent at the 2- or 4-position could lead to fused systems. The synthesis of pteridines fused to other heterocycles is an area of interest due to their biological activities. researchgate.net

A significant application of intramolecular cyclization reactions involving aniline derivatives is the synthesis of spiro heterocycles, such as spirooxindoles. nih.govnih.gov The "tert-amino effect" describes the cyclization of ortho-substituted N,N-dialkylanilines, where an α-methylene group of the N-alkyl substituent attacks an ortho-group, leading to a five-membered ring. beilstein-journals.orgnih.gov This reaction provides a pathway to form C-C bonds by inserting into a non-activated N-CH2 group. nih.gov

While the classic tert-amino effect applies to ortho-substituted anilines, the principles can be extended. For instance, a synthetic route to spirooxindoles might involve the initial conversion of the aniline group of this compound into a different functionality that can then participate in a cyclization reaction. A well-documented method for synthesizing spiro[pyrrolidine-2,3′-oxindoles] is the [3+2] cycloaddition reaction of an isatin (B1672199) derivative with an azomethine ylide, the latter of which can be generated from an amino acid. nih.gov Although not a direct application of the tert-amino effect on the starting compound, it illustrates a key strategy for accessing such spirocyclic systems from aniline-related precursors.

Cyclization Reactions Leading to Fused Heterocycles

Transformations of the Pyrrolidinyl Moiety

The pyrrolidinyl group offers another handle for structural modification, either through substitution on the pyrrolidine ring itself or through reactions involving the tertiary nitrogen atom.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern can significantly influence biological activity. nih.govmdpi.com Methods for the stereoselective synthesis of substituted pyrrolidines are well-established. mdpi.com These often involve either the functionalization of a pre-existing pyrrolidine ring, such as proline, or the construction of the ring from acyclic precursors via cyclization reactions. nih.govorganic-chemistry.org

For this compound, diversification could be achieved by employing synthetic routes that start with a substituted pyrrolidine. For example, using a functionalized proline derivative in the initial synthesis would lead to analogues with substituents at various positions on the pyrrolidine ring. Strategies for direct C-H functionalization of the pyrrolidine ring are also emerging, which could provide a route to novel derivatives. organic-chemistry.org

Table 2: Strategies for Pyrrolidine Ring Modification

| Strategy | Description | Potential Outcome |

|---|---|---|

| Use of Substituted Precursors | Employing functionalized pyrrolidines (e.g., hydroxyproline) in the synthesis. | Introduction of substituents at specific positions. |

| Cycloaddition Reactions | [3+2] cycloadditions of azomethine ylides with alkenes. organic-chemistry.org | Construction of highly functionalized pyrrolidine rings. |

The tertiary nitrogen atom of the pyrrolidinyl moiety is basic and nucleophilic, making it susceptible to reactions such as alkylation and oxidation. nih.govwikipedia.org

Alkylation/Quaternization: The pyrrolidine nitrogen can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. This transformation would introduce a permanent positive charge, significantly altering the molecule's polarity and solubility.

N-Oxide Formation: Oxidation of the tertiary nitrogen with oxidizing agents like hydrogen peroxide or a peroxy acid would yield the corresponding N-oxide. This modification can influence the molecule's metabolic stability and pharmacokinetic profile.

Due to its nucleophilicity, the pyrrolidine nitrogen is a common site for substitution, with a high percentage of FDA-approved drugs containing a substituted pyrrolidine ring at the N-1 position. nih.gov This highlights the importance of transformations at this site for modulating biological activity.

Cascade and Domino Reaction Pathways Utilizing this compound as a Substrate

Cascade and domino reactions, which involve a sequence of intramolecular and/or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer an efficient and atom-economical approach to the synthesis of complex molecules. While specific research detailing cascade or domino reactions starting directly from this compound is not extensively documented in publicly available literature, the inherent functionalities of this molecule—a nucleophilic secondary amine within the pyrrolidine ring, a reactive aniline moiety, and an ortho-methyl group—suggest its potential as a valuable substrate in such transformations for the construction of novel heterocyclic scaffolds.

Based on established principles of cascade and multi-component reactions involving anilines and cyclic amines, several hypothetical yet chemically plausible reaction pathways can be proposed for this compound. These theoretical pathways could lead to the formation of diverse and structurally complex fused heterocyclic systems.

One potential cascade pathway could involve a multi-component reaction, a process that allows for the construction of complex molecules from three or more starting materials in a single operation. For instance, a three-component reaction could theoretically be initiated with this compound, an aldehyde, and a β-dicarbonyl compound. The initial step would likely be the formation of an enamine from the reaction of the aniline with the aldehyde. This intermediate could then undergo a series of intramolecular cyclization and condensation steps, driven by the reactivity of the pyrrolidinyl nitrogen and the enolate of the β-dicarbonyl compound, to yield a complex fused indole (B1671886) or quinoline (B57606) derivative.

Another plausible scenario involves a domino reaction initiated by the functionalization of the aniline nitrogen. For example, an initial N-arylation or N-acylation could introduce a new reactive handle onto the molecule. This new functionality could then participate in an intramolecular cyclization with either the pyrrolidine ring or the aromatic ring, potentially leading to the formation of novel polycyclic structures. The methyl group at the ortho position to the aniline could also play a role in directing these cyclizations or participating in subsequent rearrangements.

While awaiting dedicated studies on the cascade and domino reactivity of this compound, the exploration of its potential in such reactions remains a promising area for synthetic organic chemistry. The strategic combination of its inherent reactive sites could unlock efficient routes to novel and potentially biologically active heterocyclic compounds.

Table 1: Hypothetical Cascade Reactions Involving this compound

| Reaction Type | Reactants | Potential Intermediate(s) | Potential Final Product Class |

| Three-Component Reaction | This compound, Aldehyde, β-Dicarbonyl Compound | Enamine, Intramolecular Cyclization Adduct | Fused Indole or Quinoline Derivatives |

| Domino N-Functionalization/Cyclization | This compound, Aryl Halide or Acyl Halide | N-Aryl or N-Acyl Aniline Derivative | Fused Polycyclic Heterocycles |

Advanced Analytical Characterization in Research on 2 Methyl 3 1 Pyrrolidinyl Aniline

Spectroscopic Analysis for Complex Structure Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 2-Methyl-3-(1-pyrrolidinyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. nih.govresearchgate.net In the case of this compound, NMR is crucial for confirming the substitution pattern on the aniline (B41778) ring and analyzing the conformation of the pyrrolidine (B122466) ring.

The substitution pattern of the methyl and pyrrolidinyl groups on the aniline ring gives rise to specific regioisomers. NMR spectroscopy, through the chemical shifts and coupling constants of the aromatic protons, allows for the unambiguous determination of this arrangement. The relative positions of these substituents influence the electronic environment of each proton, resulting in a unique spectral fingerprint.

Furthermore, the pyrrolidine ring is not planar and can adopt various conformations, often referred to as "puckered" structures. frontiersin.org These conformations, such as the Cγ-endo and Cγ-exo forms, can be in equilibrium. frontiersin.org The energy difference between these states influences their relative populations. frontiersin.orgresearchgate.net NMR studies, particularly through the analysis of proton-proton coupling constants (³JHH), can provide detailed information about the preferred conformation of the pyrrolidine ring in solution. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the spatial relationships between protons, aiding in a more detailed conformational analysis. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to NH₂) | ~6.7-6.9 | d | 1H |

| Ar-H (para to NH₂) | ~6.6-6.8 | t | 1H |

| Ar-H (ortho to CH₃) | ~6.9-7.1 | d | 1H |

| NH₂ | ~3.5-4.5 | s (broad) | 2H |

| N-CH₂ (pyrrolidine) | ~3.2-3.4 | t | 4H |

| CH₂ (pyrrolidine) | ~1.9-2.1 | m | 4H |

| Ar-CH₃ | ~2.2-2.4 | s | 3H |

Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. whitman.edu For this compound, MS provides definitive confirmation of its molecular formula, C₁₁H₁₆N₂. sigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The loss of an alkyl radical is a predominant fragmentation mode, with the largest group often being lost preferentially. miamioh.edu Another common feature is the presence of a peak at M-1, corresponding to the loss of a hydrogen atom. miamioh.edu

The presence of a nitrogen atom is often indicated by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu The fragmentation of such a molecule will typically result in fragment ions with even mass-to-charge ratios. whitman.edu Analysis of the mass spectrum of aniline and its derivatives often shows a prominent molecular ion peak. researchgate.net The fragmentation of the pyrrolidine ring can also lead to characteristic ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₀H₁₃N₂]⁺ | Loss of CH₃ |

| 147 | [C₉H₁₁N₂]⁺ | Loss of C₂H₅ from pyrrolidine ring |

| 132 | [C₈H₁₀N]⁺ | Loss of pyrrolidine ring |

| 106 | [C₇H₈N]⁺ | Fragmentation of aniline ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine (NH₂) group typically appear in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines show two bands in this region, corresponding to symmetric and asymmetric stretching. libretexts.org The C-N stretching vibration of the aromatic amine would also be present.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org The substitution pattern on the benzene (B151609) ring can sometimes be inferred from the pattern of out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region. libretexts.org The aliphatic C-H stretching of the methyl and pyrrolidine groups will appear below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3300-3500 (two bands) libretexts.org |

| Aromatic C-H | Stretching | 3000-3100 libretexts.org |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-2960 pressbooks.pub |

| Aromatic C=C | Stretching | 1450-1600 libretexts.org |

| Aromatic C-N | Stretching | 1250-1360 |

| Aromatic C-H | Out-of-plane Bending | 650-1000 libretexts.org |

Chromatographic Methods for Purity Assessment and Stereoisomer Resolution

Chromatographic techniques are vital for separating the components of a mixture, assessing the purity of a compound, and resolving stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the presence of a stereocenter, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers. One common approach is pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. juniperpublishers.com

Common chiral derivatizing agents for amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and others like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govjuniperpublishers.com The choice of derivatizing agent and chromatographic conditions, such as the mobile phase composition and column type, are critical for achieving optimal separation. researchgate.netnanobioletters.com The separated diastereomers can then be detected using a UV detector or a mass spectrometer. nih.gov

Analytical Method Validation for Robustness and Sensitivity

For any analytical method to be considered reliable, it must undergo a thorough validation process. unodc.org Method validation ensures that the analytical procedure is fit for its intended purpose. unodc.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.neteuropa.eu

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components. unodc.org

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. juniperpublishers.com

Accuracy refers to the closeness of the measured value to the true value. europa.eu

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected. unodc.org

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. researchgate.net

A validated analytical method for this compound ensures the robustness and sensitivity required for accurate purity assessment and stereoisomer resolution in research and quality control settings. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations of Pyrrolidine-Containing Compounds

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating these structures, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound is not publicly available, extensive research on structurally related N-aryl pyrrolidines and substituted anilines allows for a comprehensive understanding of the likely solid-state characteristics of this molecule.

Molecular Geometry and Conformation

In analogous N-aryl pyrrolidine systems, the pyrrolidine ring is typically not planar and adopts an envelope or twisted conformation to minimize steric strain. The nitrogen atom of the pyrrolidine ring is directly bonded to a carbon atom of the aromatic ring. The planarity of the aniline portion of the molecule can be influenced by the nature and position of the substituents.

A key structural parameter in such compounds is the dihedral angle between the plane of the aromatic ring and the mean plane of the pyrrolidine ring. For instance, in the related compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, the dihedral angle between the pyrrolidine and benzene rings is reported to be 26.70(14)°. eurjchem.com This deviation from coplanarity is a common feature in N-aryl pyrrolidines and is influenced by the electronic and steric effects of the substituents. It is anticipated that this compound would exhibit a similar non-planar conformation.

The bond lengths and angles within the aniline and pyrrolidine moieties are expected to be within the standard ranges for these functional groups. The C-N bond connecting the pyrrolidine ring to the aniline ring will have a length indicative of a single bond with some degree of partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.

Intermolecular Interactions and Crystal Packing

The solid-state packing of pyrrolidine-containing aniline derivatives is largely governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The primary amino group (-NH₂) on the aniline ring is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

In the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, strong N-H···O hydrogen bonds are observed, leading to the formation of two-dimensional sheets with a distinct R²₂(18) ring motif. eurjchem.com While this compound lacks the sulfonyl group's oxygen atoms, the amino group can form N-H···N hydrogen bonds with the pyrrolidine nitrogen of an adjacent molecule. This interaction would likely lead to the formation of chains or dimeric structures in the solid state.

Crystallographic Data of a Related Compound

To illustrate the type of detailed information obtained from X-ray crystallography, the crystallographic data for a structurally related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, is presented in the table below. eurjchem.com This data provides a valuable reference for predicting the structural parameters of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 12.567(3) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1368.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.398 |

| Dihedral Angle (pyrrolidine-benzene) | 26.70(14)° |

This table is interactive. Click on the headers to sort the data.

The study of such analogous structures provides a robust framework for understanding the solid-state behavior of this compound. Future experimental X-ray crystallographic analysis of the title compound would be invaluable in confirming these predicted structural features and providing a definitive picture of its three-dimensional architecture.

Theoretical and Computational Investigations of 2 Methyl 3 1 Pyrrolidinyl Aniline Chemistry

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound like 2-Methyl-3-(1-pyrrolidinyl)aniline, from its electronic structure to its expected spectroscopic signatures.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.

For substituted anilines, DFT has been successfully used to compute one-electron oxidation potentials and to establish linear relationships between theoretical predictions and experimental results. umn.edu A key output from these calculations is the energy of the Highest Occupied Molecular Orbital (HOMO), which is often correlated with the molecule's ionization potential and its ability to act as an electron donor in chemical reactions. umn.edu Furthermore, DFT can be used to calculate molecular electrostatic potentials (MESP), which map the electrostatic potential onto the electron density surface of a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For anilines, the most negative potential (Vmin) is typically associated with the lone pair of the amino nitrogen, and its value is a sensitive indicator of the electronic effects of the substituents on the aromatic ring. researchgate.net

In a hypothetical DFT study of this compound, one would expect the electron-donating nature of both the methyl and pyrrolidinyl groups to increase the electron density on the aniline (B41778) ring, thereby affecting its reactivity. The precise impact of these groups on the HOMO energy and the MESP would provide quantitative insights into its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Higher than aniline | Indicates increased electron-donating ability and susceptibility to oxidation. |

| Vmin at Amino Nitrogen | More negative than aniline | Suggests enhanced basicity and nucleophilicity at the nitrogen atom. |

| Dipole Moment | Non-zero | Reflects the asymmetrical substitution and influences intermolecular interactions. |

Note: This table is illustrative and based on general principles of computational chemistry as applied to substituted anilines. Specific values would require dedicated DFT calculations.

The three-dimensional shape, or conformation, of this compound is crucial as it dictates how the molecule interacts with other molecules. Both ab initio and semi-empirical methods are employed to explore the potential energy surface of a molecule and identify its stable conformers. Ab initio methods, while computationally more intensive, are based on first principles without experimental parameters. aip.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for large molecules. aip.org

For substituted anilines, these methods have been used to investigate the conformational energies and the effects of substituents on the molecule's geometry. aip.orgcolostate.edu Key conformational variables for this compound would include the rotation around the C-N bond connecting the pyrrolidine (B122466) ring to the aniline ring and the puckering of the pyrrolidine ring itself. The presence of the methyl group at the ortho position to the pyrrolidinyl substituent introduces steric hindrance that would significantly influence the preferred rotational angle. Computational studies on pyrrolidine enamines have shown that multiple conformations can be significantly populated at equilibrium, and a thorough conformational search is necessary to identify the global minimum energy structure. researchgate.net

Mechanistic Elucidation of Chemical Reactions

Computational chemistry provides powerful tools to map out the pathways of chemical reactions, helping to understand how reactants are converted into products.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify the most likely pathway, which corresponds to the path of minimum energy. This involves locating stationary points, which include the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving substituted anilines, such as N-arylation, computational analysis of the PES can reveal the detailed mechanism. organic-chemistry.org For instance, in a study on the gold-catalyzed synthesis of m-phenylenediamine (B132917) derivatives, DFT calculations were used to construct a Gibbs free energy diagram, a form of PES analysis, which showed the reversibility of certain reaction steps and helped to explain the observed product selectivity. acs.orgacs.org Identifying the transition state structures provides a snapshot of the bond-making and bond-breaking processes and allows for the calculation of the activation energy, a key parameter in determining the reaction rate.

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational methods are highly effective at predicting and explaining these selectivities.

For this compound, the substitution pattern on the aniline ring would dictate the regioselectivity of further reactions, such as electrophilic aromatic substitution. Computational modeling could predict whether an incoming electrophile would preferentially attack the ortho, meta, or para position relative to the amino and methyl groups.

In the context of stereoselectivity, the pyrrolidine ring in this compound is a source of chirality if the molecule is involved in reactions that create new stereocenters. Computational studies on the 1,3-dipolar cycloaddition reactions of azomethine ylides to form substituted pyrrolidines have successfully used DFT to explain the high diastereoselectivity observed. acs.org These studies revealed that steric interactions and stabilizing interactions in the transition state geometry determine which diastereomer is preferentially formed. acs.org Similar computational approaches could be applied to predict the stereochemical outcome of reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures at zero Kelvin, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecular conformation evolves.

A rigorous conformational analysis of this compound would begin with a systematic search for low-energy conformers using methods like those described in section 5.1.2. The relative energies of these conformers could then be refined using a higher level of theory, such as DFT. researchgate.net

MD simulations could then be used to study the transitions between these stable conformations, providing insights into the flexibility of the molecule. For example, an MD simulation would show the dynamic puckering of the pyrrolidine ring and the rotation around the C-N bond. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to interact with other molecules in solution. For related Schiff base compounds, molecular docking and subsequent molecular dynamics simulations have been used to understand the potential mechanism of action in biological systems. nih.gov These dynamic insights are crucial for a complete understanding of the molecule's behavior in a realistic chemical environment.

Energy Landscapes and Preferred Conformations

The conformational flexibility of this compound is primarily governed by the rotational freedom around the C(aryl)-N(pyrrolidinyl) bond and the orientation of the methyl and amino groups on the aniline ring. Computational studies on similar substituted anilines, often employing Density Functional Theory (DFT), reveal complex potential energy surfaces with multiple local minima corresponding to different stable conformations. colostate.edu

Furthermore, the presence of the ortho-methyl group and the meta-amino group introduces additional steric and electronic effects that shape the energy landscape. The methyl group can sterically hinder the free rotation of the pyrrolidinyl group, leading to distinct, energetically favorable orientations. The amino group, a strong electron-donating group, influences the electronic distribution within the aniline ring, which in turn affects the rotational barriers and conformational preferences of the substituents.

Table 1: Calculated Conformational Data for Aniline and Related Derivatives (Illustrative)

| Compound | Method | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

| Aniline | DFT/B3LYP | 0 (pyramidal) | 0.00 |

| Aniline | DFT/B3LYP | 180 (planar) | 1.5 - 2.0 |

| o-Toluidine | DFT/B3LYP | ~30-40 | 0.00 |

| N-Phenylpyrrolidine | DFT/B3LYP | variable | Multiple minima |

Note: This table is illustrative and based on general findings for related compounds. Specific values for this compound would require dedicated computational analysis.

Intramolecular Interactions and Rotational Barriers

Intramolecular interactions play a crucial role in determining the conformational stability and dynamics of this compound. These interactions include steric repulsion between the methyl group and the pyrrolidinyl ring, as well as potential weak hydrogen bonds involving the amino group and the pyrrolidinyl nitrogen.

The rotational barrier around the C(aryl)-N(pyrrolidinyl) bond is a significant feature of the molecule's dynamics. Studies on ortho-substituted anilines have shown that the size and nature of the substituent have a profound impact on the energy barrier to rotation. rsc.org The methyl group in the ortho position to the pyrrolidinyl substituent in this compound is expected to create a notable rotational barrier due to steric hindrance. This barrier would be higher than in the unsubstituted N-phenylpyrrolidine.

Computational methods, such as DFT, can be used to calculate the energy profile for rotation around this bond, identifying the transition state and thus the height of the rotational barrier. This information is critical for understanding the molecule's behavior in different environments and its potential for atropisomerism, should the barrier be sufficiently high. nih.gov

Table 2: Representative Rotational Barriers in Substituted Aromatic Compounds (Illustrative)

| Compound | Rotational Bond | Method | Rotational Barrier (kcal/mol) |

| Biphenyl | C-C | Experimental | ~2.0 |

| o-Toluidine | C-N | DFT | ~1.5 - 2.5 |

| N-Aryl Amides | C-N | Experimental/DFT | 15 - 25 |

Note: This table provides context from related systems. The specific rotational barrier for this compound would depend on the interplay of steric and electronic factors.

Supramolecular Interactions and Self-Assembly Prediction

The prediction of how molecules of this compound will interact with each other in the solid state is a key aspect of crystal engineering and materials science. These interactions are governed by a variety of non-covalent forces.

Hydrogen Bonding Networks and Non-Covalent Interaction Analysis

The amino group on the aniline ring is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (N-H) and, to a lesser extent, a hydrogen bond acceptor (via the nitrogen lone pair). researchgate.netnih.gov The pyrrolidinyl nitrogen can also act as a hydrogen bond acceptor. Therefore, it is highly probable that in the solid state, this compound molecules will form extensive hydrogen bonding networks. researchgate.net

These networks could involve N-H···N interactions, forming chains, dimers, or more complex motifs. nih.govnih.gov The presence of the methyl group might influence the geometry of these hydrogen bonds due to steric hindrance.

Beyond classical hydrogen bonds, other non-covalent interactions such as C-H···π interactions, where a C-H bond from the methyl or pyrrolidinyl group interacts with the pi-system of an adjacent aniline ring, and π-π stacking interactions between the aromatic rings, are also expected to play a significant role in the supramolecular assembly. nih.gov Computational tools like Hirshfeld surface analysis and non-covalent interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions.

Crystal Engineering Principles and Polymorphism Studies

The principles of crystal engineering aim to predict and control the formation of crystalline solids with desired properties. For this compound, understanding the interplay of the various functional groups and their preferred non-covalent interactions is fundamental to predicting its crystal packing. sci-hub.se

The molecule's ability to form different stable crystal structures, a phenomenon known as polymorphism, is a critical consideration in materials science and pharmaceuticals. nih.gov Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. Computational crystal structure prediction (CSP) methods can be employed to explore the landscape of possible crystal packings and their relative energies. These methods typically involve generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies. While computationally intensive, CSP can provide valuable insights into the likely polymorphs of this compound, guiding experimental crystallization efforts.

Table 3: Common Supramolecular Synthons in Aniline Derivatives

| Synthon Type | Description | Potential in this compound |

| N-H···N | Hydrogen bond between amino groups | Highly probable, forming chains or dimers |

| N-H···O | Hydrogen bond (if co-crystallized with an acceptor) | Possible in co-crystals |

| C-H···π | Interaction of C-H with an aromatic ring | Likely involving methyl and pyrrolidinyl C-H bonds |

| π-π Stacking | Interaction between aromatic rings | Expected to contribute to crystal packing |

Advanced Research Applications in Organic Synthesis and Supramolecular Chemistry

Utilization as a Synthetic Building Block and Intermediate

The structural features of 2-Methyl-3-(1-pyrrolidinyl)aniline make it a valuable building block in organic synthesis. The presence of a primary aromatic amine allows for a multitude of classic and modern synthetic transformations, while the pyrrolidine (B122466) and methyl substituents offer avenues for creating molecular diversity and complexity.

Construction of Complex Heterocyclic Systems

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, many of which are of medicinal importance. openmedicinalchemistryjournal.com The amino group of this compound can serve as a key nucleophile or directing group in cyclization reactions to form fused ring systems.

One of the most prominent classes of heterocycles accessible from aniline derivatives are quinazolines and their analogues. openmedicinalchemistryjournal.comorganic-chemistry.org Various synthetic strategies, including transition-metal-catalyzed reactions and multicomponent reactions (MCRs), can be employed. openmedicinalchemistryjournal.comnih.gov For instance, the reaction of an aniline derivative with (2-aminophenyl)methanols or 2-aminobenzylamines, often catalyzed by metals like ruthenium, manganese, or iron, can lead to the formation of the quinazoline (B50416) core through a dehydrogenative coupling process. nih.gov Similarly, the condensation of anilines with 2-aminobenzaldehydes or 2-aminobenzophenones represents another pathway to quinazolines. organic-chemistry.org The presence of the pyrrolidinyl and methyl groups on the aniline ring of the target compound would result in correspondingly substituted quinazoline products, offering a route to novel derivatives with potentially unique biological activities. For example, 3-substituted quinazolin-2,4(1H,3H)-diones can be synthesized via the annulation of anthranilic esters with ureas. nih.gov

Furthermore, aniline derivatives are crucial starting materials in MCRs for the synthesis of highly substituted pyrrolidinones and pyrrolinones . rsc.org An ultrasound-promoted, one-pot, three-component reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate, catalyzed by citric acid, provides a green and efficient route to substituted 3-pyrrolin-2-ones. rsc.org The use of this compound in such a reaction would incorporate its specific substitution pattern into the final heterocyclic product.

Scaffold for Further Derivatization and Diversification in Synthetic Pathways

The concept of a molecular scaffold is central to medicinal chemistry and library synthesis, where a core structure is systematically modified to explore structure-activity relationships. The pyrrolidine ring, in particular, is considered a versatile scaffold in drug discovery due to its three-dimensional structure and its prevalence in biologically active compounds. organic-chemistry.org

This compound itself can be viewed as a scaffold that can be readily diversified. The primary amino group is a versatile handle for a wide range of chemical modifications. It can be acylated, alkylated, sulfonylated, or used in the formation of ureas, thioureas, and guanidines. It can also be transformed into other functional groups, such as an azide, which can then undergo further reactions like cycloadditions. researchgate.net

Moreover, the aromatic ring can be subjected to electrophilic substitution reactions, although the substitution pattern will be influenced by the activating amino group and the existing substituents. The derivatization of the aniline moiety is a common strategy for creating libraries of compounds for biological screening. For example, new aniline derivatives are often synthesized and polymerized to create materials for applications such as chemical sensors. nih.gov The combination of the reactive aniline group and the established pyrrolidine scaffold makes this compound a promising starting point for the generation of diverse molecular libraries.

Role in Ligand Design and Coordination Chemistry

The nitrogen atoms in this compound, both in the aniline and the pyrrolidine moieties, can act as Lewis bases, making the compound and its derivatives excellent candidates for ligands in coordination chemistry. The design of ligands that can form stable complexes with transition metals is a major area of research, with applications in catalysis, materials science, and bioinorganic chemistry.

Aniline and its derivatives are known to form coordination complexes with a variety of metal ions. nih.gov Schiff base ligands, formed by the condensation of anilines with aldehydes or ketones, are particularly common in coordination chemistry. researchgate.net For example, a Schiff base ligand derived from 3-chloro-4-methylaniline (B146341) and 1-phenylethanone has been used to synthesize complexes with Mn(II), Fe(II), Co(II), and Ni(II). researchgate.net Similarly, this compound could be condensed with various carbonyl compounds to produce polydentate ligands capable of coordinating to metal centers.

The pyrrolidine nitrogen can also participate in coordination. The combination of the "hard" amine nitrogen and the "softer" aromatic system allows for the design of ligands with tunable electronic and steric properties. These ligands can be used to stabilize various oxidation states of metals and to influence the reactivity of the metal center in catalytic cycles.

There is significant interest in palladium(II) and rhodium(I) complexes for applications in catalysis and medicine. beilstein-journals.orgnih.govnih.govresearchgate.netnih.govbhu.ac.inresearchgate.net For example, methylpalladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been synthesized and studied for their potential role in alkane activation. beilstein-journals.org Rhodium(I) carbonyl complexes containing amino acid ester ligands have also been prepared and their reactivity investigated. researchgate.net By derivatizing this compound, for example, by forming an imine or an amide, it could be incorporated into ligand frameworks for these and other transition metals. The steric bulk provided by the methyl and pyrrolidinyl groups could be used to create specific coordination environments around the metal, potentially leading to catalysts with enhanced selectivity or stability.

Exploration in Supramolecular Assembly and Molecular Recognition Phenomena

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. The functional groups present in this compound make it a potential component for the design of supramolecular systems.

The aniline moiety can participate in hydrogen bonding, both as a donor (the N-H protons) and an acceptor (the lone pair on the nitrogen). It can also engage in π-π stacking interactions. These interactions are fundamental to molecular recognition and self-assembly processes. For instance, aniline-containing guest molecules have been shown to form stable inclusion complexes with cucurbituril (B1219460) hosts in aqueous solution. nih.gov The recognition is driven by a combination of hydrophobic effects and ion-dipole interactions between the host and the guest. The specific substitution pattern of this compound could influence its binding affinity and selectivity for different host molecules.

Furthermore, aniline is the monomer for polyaniline, a well-known conducting polymer. The oxidative polymerization of aniline leads to the formation of polymer chains that can self-assemble into various supramolecular structures, such as nanofibers, nanotubes, and nanospheres. researchgate.net The properties of the resulting polyaniline can be tuned by using substituted aniline monomers. nih.gov The polymerization of this compound would be expected to produce a polymer with distinct properties due to the electronic and steric effects of the methyl and pyrrolidinyl groups. These groups could influence the polymer's solubility, conductivity, and morphology, potentially leading to new materials for applications in electronics, sensors, or energy storage. The ability of such polymers to form through non-covalent interactions also places them in the realm of supramolecular polymers, which are of interest for developing advanced therapeutic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-3-(1-pyrrolidinyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves N-alkylation of 2-methylaniline derivatives with pyrrolidine. Key steps include:

- Starting Materials : 3-nitro-2-methylaniline (protected amine) and pyrrolidine.

- Coupling : Use of coupling agents like EDC/HOBt under inert atmosphere (N₂/Ar) to introduce the pyrrolidinyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature (0–5°C for nitro reduction), solvent polarity (DMF for solubility vs. THF for selectivity), and stoichiometric ratios (1:1.2 aniline:pyrrolidine) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm, meta/para coupling), methyl group (δ 2.3 ppm, singlet), pyrrolidinyl protons (δ 1.8–2.7 ppm, multiplet).

- ¹³C NMR : Quaternary carbons (C-F3 in analogs: δ 120–125 ppm) and amine carbons (δ 40–50 ppm) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity (e.g., antimicrobial, anticancer)?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; CLSI guidelines) .

- Anticancer : MTT assay (IC₅₀ against HeLa or MCF-7 cells; 48–72 hr exposure) .

- Controls : Include positive (ciprofloxacin for bacteria, doxorubicin for cancer) and vehicle (DMSO <0.1%).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Validate cell lines (ATCC certification), use uniform inoculum sizes (e.g., 1×10⁴ cells/well), and control solvent effects.

- Compound Integrity : Verify purity (HPLC ≥95%) and stability (TGA/DSC for thermal decomposition profiles) .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to address variability; report EC₅₀ with 95% confidence intervals .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding (pyrrolidinyl N-H with Asp73) and hydrophobic interactions (methyl group with Val71) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .

Q. How to design SAR studies for derivatives of this compound?

- Systematic Modifications :

| Substituent Position | Modification | Observed Activity Trend |

|---|---|---|

| 2-Methyl | Replace with CF₃ | ↑ Lipophilicity, ↓ MIC (vs. Gram+) |

| 3-Pyrrolidinyl | Replace with piperidine | ↓ Cytotoxicity (HeLa cells) |

- Testing Pipeline : Synthesize analogs via parallel synthesis, screen in tiered assays (primary: enzyme inhibition; secondary: cell-based) .

Q. What methodologies elucidate metabolic pathways and pharmacokinetics?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat), analyze metabolites via LC-QTOF-MS. Major Phase I metabolites: hydroxylation at pyrrolidinyl β-carbon .

- Pharmacokinetics : Rodent studies (IV/PO dosing, 10 mg/kg); calculate AUC (WinNonlin), t₁/₂ (~2–4 hr), and bioavailability (F >50% if logP ~2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.